molecular formula C6H12ClNO4 B13507628 rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride

rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride

Cat. No.: B13507628
M. Wt: 197.62 g/mol
InChI Key: XGQHYFKZEUQLIY-TYSVMGFPSA-N
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Description

rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique dioxane ring structure, which includes an aminomethyl group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride typically involves the formation of the dioxane ring followed by the introduction of the aminomethyl and carboxylic acid groups. One common method involves the cyclization of a suitable diol precursor with an appropriate amine and carboxylic acid derivative under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactors can be used to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the dioxane ring provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid: The free acid form without the hydrochloride salt.

    rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxamide: An amide derivative with different solubility and reactivity properties.

    rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid methyl ester: A methyl ester derivative used in different synthetic applications.

Uniqueness

rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride is unique due to its combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and reactivity. This makes it particularly useful in applications where solubility in aqueous environments is crucial .

Properties

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

IUPAC Name

(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO4.ClH/c7-1-4-2-11-5(3-10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1

InChI Key

XGQHYFKZEUQLIY-TYSVMGFPSA-N

Isomeric SMILES

C1[C@H](OC[C@@H](O1)C(=O)O)CN.Cl

Canonical SMILES

C1C(OCC(O1)C(=O)O)CN.Cl

Origin of Product

United States

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